Urea, 1-(2-chloroethyl)-3-(3,4-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)-
Description
The compound Urea, 1-(2-chloroethyl)-3-(3,4-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)- is a chloroethylnitrosourea derivative characterized by a 2-chloroethyl group at the N1 position and a 3,4-dimethyl-substituted tetrahydro-naphthyl group at the N3 position. Chloroethylnitrosoureas (CENUs) are bifunctional alkylating agents known for their antitumor activity, primarily through DNA cross-linking via the formation of interstrand cross-links (ICLs) and other adducts .
Properties
CAS No. |
102433-46-5 |
|---|---|
Molecular Formula |
C15H21ClN2O |
Molecular Weight |
280.79 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(3,4-dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C15H21ClN2O/c1-10-9-14(18-15(19)17-8-7-16)13-6-4-3-5-12(13)11(10)2/h9H,3-8H2,1-2H3,(H2,17,18,19) |
InChI Key |
KPLAHSYIMPDRFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CCCCC2=C1C)NC(=O)NCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For this specific compound, the synthetic route may involve the following steps:
Preparation of the amine precursor: The starting material, 3,4-dimethyl-5,6,7,8-tetrahydro-1-naphthylamine, can be synthesized through a series of reduction and alkylation reactions.
Reaction with 2-chloroethyl isocyanate: The amine precursor is then reacted with 2-chloroethyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Urea derivatives can undergo oxidation reactions, often leading to the formation of corresponding oxides or other oxidized products.
Reduction: Reduction reactions can convert urea derivatives into amines or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloroethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted urea derivatives.
Scientific Research Applications
Chemistry
In chemistry, urea derivatives are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for pharmaceuticals, agrochemicals, and polymers.
Biology
In biological research, these compounds are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
Medicinally, urea derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor antagonists, or other bioactive agents.
Industry
Industrially, urea derivatives are used in the production of resins, plastics, and other materials. They are also employed as stabilizers, catalysts, and additives in various processes.
Mechanism of Action
The mechanism of action of urea derivatives depends on their specific structure and target. Generally, these compounds can interact with biological molecules such as enzymes, receptors, or nucleic acids. The interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological activity.
Comparison with Similar Compounds
Table 1: Cytotoxicity of Chloroethylnitrosoureas
| Compound | Relative Cytotoxicity (9L Cells) | Key Substituent |
|---|---|---|
| BCNU | 1.0 | Bis(2-chloroethyl) |
| CCNU | 1.0 | Cyclohexyl |
| MeCCNU | 1.0 | Trans-4-methylcyclohexyl |
| Target Compound* | Not tested | 3,4-Dimethyl-tetrahydro-naphthyl |
*Predicted equivalence based on structural similarity .
Pharmacokinetics and Tissue Distribution
- CCNU (cyclohexyl substituent) : Rapid plasma degradation (t1/2 = 5 min initial phase) and high cerebrospinal fluid (CSF) penetration (3× plasma levels) due to lipophilicity .
- Fluorinated analogs (e.g., decafluorocyclohexyl; ): Increased stability and lipophilicity may enhance CNS uptake compared to non-fluorinated analogs.
Table 2: Pharmacokinetic Properties
| Compound | Plasma t1/2 | CSF-to-Plasma Ratio | Key Substituent |
|---|---|---|---|
| CCNU | 5 min (initial) | 3:1 | Cyclohexyl |
| Fluorinated Analog* | Not reported | Predicted higher | Decafluorocyclohexyl |
| Target Compound | Not tested | Predicted ≥3:1 | Dimethyl-tetrahydro-naphthyl |
Metabolite Activity and Genotoxicity
- BCNU breakdown product (2-chloroethyl isocyanate) : Inhibits DNA repair, enhancing cytotoxicity .
- Hydroxylated analogs : Compounds with hydroxyl groups (e.g., Compound I in ) exhibit reduced cross-linking but increased single-strand breaks (SSBs), leading to lower antitumor activity and higher mutagenicity .
Table 3: Genotoxic Effects of Substituent Modifications
| Compound | DNA Cross-Links | Single-Strand Breaks | Antitumor Activity |
|---|---|---|---|
| BCNU | High | Moderate | High |
| Hydroxylated Analog (I) | Low | High | Low |
| Target Compound | Predicted High | Predicted Low | Predicted High |
Biological Activity
Urea, 1-(2-chloroethyl)-3-(3,4-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)- (CAS No. 280.79304) is a chemical compound that has garnered attention in pharmacology and toxicology due to its potential biological activities. This compound's structure includes a chloroethyl group and a tetrahydronaphthalene moiety, which may contribute to its biological properties.
- Molecular Formula : C15H21ClN2O
- Molecular Weight : 280.79304
- Structure : The compound features a urea functional group attached to a chloroethyl and a tetrahydronaphthalene derivative.
The biological activity of this compound is primarily attributed to its ability to form DNA cross-links, which is a critical mechanism in its potential antitumor activity. Similar compounds in the chloroethyl urea class have been shown to exhibit mutagenic and carcinogenic properties due to their interaction with DNA.
Antitumor Activity
Research indicates that compounds with similar structures can exhibit varying degrees of antitumor activity. For instance, studies on hydroxylated chloroethylnitrosoureas demonstrated that while some derivatives showed reduced antitumor effectiveness, they maintained low toxicity levels . This suggests that structural modifications can significantly influence biological outcomes.
| Compound | Antitumor Activity | Toxicity Level | Mutagenicity |
|---|---|---|---|
| Compound I | Low | Low | High |
| Compound II | Moderate | Moderate | High |
| Urea Derivative | TBD | TBD | TBD |
Case Studies
A comparative study highlighted the differences in therapeutic efficacy among various chloroethyl urea derivatives. For instance, 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea exhibited significantly lower antitumor activity compared to its isomeric counterparts . Such findings underscore the importance of molecular structure in determining biological activity.
Toxicological Profile
The toxicity profile of Urea, 1-(2-chloroethyl)-3-(3,4-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)- is an area of concern. Compounds with similar chloroethyl groups are often associated with high mutagenicity and carcinogenicity due to their capacity to induce DNA damage .
Safety Considerations
Given the potential for high toxicity and mutagenicity:
- Handling Precautions : Use personal protective equipment (PPE) when handling this compound.
- Waste Disposal : Follow hazardous waste disposal guidelines as per local regulations.
Q & A
Q. What are the optimal synthetic routes for synthesizing this urea derivative, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of substituted urea derivatives typically involves coupling chloroethylamine intermediates with functionalized naphthyl isocyanates. Key steps include:
- Chlorination of aniline derivatives to form 2-chloroethylamine precursors .
- Urea bond formation via reaction with 3,4-dimethyl-5,6,7,8-tetrahydro-1-naphthyl isocyanate under inert conditions (e.g., dry THF, 0–5°C) to minimize side reactions .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product.
Critical Variables: - Temperature control to avoid decomposition of the chloroethyl group.
- Stoichiometric ratios (1:1.2 amine:isocyanate) to maximize yield (reported 65–72% in analogs) .
Q. How can researchers confirm the structural integrity of this compound, given its complex substituents?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy:
- ¹H NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm; chloroethyl CH₂ at δ 3.4–3.6 ppm) .
- ¹³C NMR to confirm urea carbonyl resonance (δ 155–160 ppm) and tetrahydro-naphthyl methyl groups (δ 20–25 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Match experimental molecular ion ([M+H]⁺) to theoretical m/z (e.g., calculated for C₁₇H₂₂ClN₂O: 305.1423).
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the urea core and naphthyl substituents .
Contradiction Note:
Some analogs show shifted carbonyl peaks in IR spectra (1650–1680 cm⁻¹) due to hydrogen bonding variations, necessitating complementary techniques .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions between the urea scaffold and target proteins (e.g., kinases or GPCRs).
- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field).
Key Findings in Analogs: - Urea derivatives with tetrahydro-naphthyl groups show enhanced π-π stacking in hydrophobic pockets .
- Chloroethyl groups may sterically hinder binding in rigid active sites, requiring flexibility analysis .
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer: Address discrepancies via:
- Dose-Response Reproducibility: Test the compound in standardized assays (e.g., IC₅₀ in enzyme inhibition) across ≥3 independent labs.
- Metabolite Interference Check: Use HPLC-MS to rule out degradation products in bioassays .
- Structural Analog Comparison: Compare with derivatives lacking the chloroethyl or dimethyl groups to isolate functional contributors .
Example Contradiction:
A 2024 study reported antiproliferative activity (IC₅₀ = 8 µM), while a 2025 study found no effect. Possible causes:
- Cell line variability (e.g., HeLa vs. MCF-7).
- Solubility differences in assay media (DMSO vs. aqueous buffer) .
Q. What analytical methods detect trace impurities in synthesized batches?
Methodological Answer:
- HPLC-PDA: Use a C18 column (gradient: 10–90% acetonitrile/water) to separate impurities (e.g., unreacted isocyanate or dimerized byproducts).
- LC-MS/MS: Identify impurities via fragmentation patterns (e.g., m/z 215 for chloroethylamine side products) .
- Elemental Analysis: Confirm C/H/N/Cl ratios within 0.3% of theoretical values .
Critical Thresholds:
Q. How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic environments?
Methodological Answer:
- DFT Calculations: Compute electrostatic potential maps (Gaussian 16) to identify electron-deficient regions (e.g., urea carbonyl) prone to nucleophilic attack .
- Kinetic Studies: Monitor hydrolysis rates in buffered solutions (pH 7.4) via UV-Vis (λ = 270 nm for urea degradation).
Findings: - Chloroethyl groups increase electrophilicity at the urea nitrogen, accelerating hydrolysis in basic conditions (t₁/₂ = 12 h at pH 9) .
- Tetrahydro-naphthyl substituents stabilize the transition state via steric shielding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
